molecular formula C10H7NO3 B1421066 4-Hydroxyquinoline-8-carboxylic acid CAS No. 386207-63-2

4-Hydroxyquinoline-8-carboxylic acid

Cat. No. B1421066
M. Wt: 189.17 g/mol
InChI Key: HBZGTHSCSFZZGL-UHFFFAOYSA-N
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Description

4-Hydroxyquinoline-8-carboxylic acid is a chemical compound with the CAS Number: 386207-63-2 . Its IUPAC name is 4-oxo-1,4-dihydro-8-quinolinecarboxylic acid . It has a molecular weight of 189.17 .


Synthesis Analysis

The synthesis of 4-Hydroxyquinoline-8-carboxylic acid and its derivatives has been a subject of interest in recent years . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 4-Hydroxyquinoline-8-carboxylic acid consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H7NO3/c12-8-4-5-11-9-6 (8)2-1-3-7 (9)10 (13)14/h1-5H, (H,11,12) (H,13,14) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxyquinoline-8-carboxylic acid include a boiling point of >280 . More detailed properties are not available in the search results.

Scientific Research Applications

Photolabile Protecting Group

4-Hydroxyquinoline-8-carboxylic acid derivatives, such as 8-bromo-7-hydroxyquinoline, have been investigated as photolabile protecting groups for carboxylic acids. These compounds exhibit high quantum efficiency and sensitivity to multiphoton-induced photolysis, making them useful in biological applications (Fedoryak & Dore, 2002).

Analytical Chemistry

In the realm of analytical chemistry, derivatives of 4-Hydroxyquinoline-8-carboxylic acid react with hydrogen peroxide under UV light to produce fluorescent products. This property enables sub-micromolar detection of hydrogen peroxide, offering new analytical possibilities (Gen-fa et al., 1991).

Electrochemical and Spectroelectrochemical Studies

The electrochemical behavior of hydroxyquinoline carboxylic acids, including derivatives of 4-Hydroxyquinoline-8-carboxylic acid, has been studied. These investigations involve techniques like cyclic voltammetry and spectroelectrochemistry, providing insights into the oxidation mechanisms and the role of the carboxylic group in hydroxyquinolines' chemical structure (Sokolová et al., 2015).

Crystallography and Coordination Chemistry

Research has been conducted on the crystal structures and hydrogen-bonded network formations involving 4-Hydroxyquinoline-8-carboxylic acid and its derivatives. These studies are significant in understanding the formation of low-dimensional hydrogen-bonded structures (Smith et al., 2008).

Supramolecular Chemistry

The use of 8-Hydroxyquinoline and its derivatives, including 4-Hydroxyquinoline-8-carboxylic acid, in supramolecular chemistry has been reviewed. These compounds are applied in creating new supramolecular sensors, emitting devices, or self-assembled aggregates (Albrecht et al., 2008).

Biochemical and Biological Applications

4-Hydroxyquinoline-8-carboxylic acid and its derivatives have been explored in biological contexts. For example, their role as inhibitors in cellular respiration and interactions with various biological molecules like proteins and peptides have been studied (Shah & Coats, 1977).

Safety And Hazards

4-Hydroxyquinoline-8-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

Quinoline and its derivatives, including 4-Hydroxyquinoline-8-carboxylic acid, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . It is envisioned that by rationally changing substituents to maximize the key contacts between the ligand and the binding site, the potency and the selectivity profiles towards the desired target will be improved .

properties

IUPAC Name

4-oxo-1H-quinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-8-4-5-11-9-6(8)2-1-3-7(9)10(13)14/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZGTHSCSFZZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677847
Record name 4-Oxo-1,4-dihydroquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxyquinoline-8-carboxylic acid

CAS RN

386207-63-2
Record name 4-Oxo-1,4-dihydroquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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